molecular formula C18H20N2O2 B5883618 2-methyl-N-[2-(4-morpholinyl)phenyl]benzamide

2-methyl-N-[2-(4-morpholinyl)phenyl]benzamide

Cat. No. B5883618
M. Wt: 296.4 g/mol
InChI Key: JTIQILUSWXSXES-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(4-morpholinyl)phenyl]benzamide, commonly known as MMMPB, is a chemical compound that has been extensively studied in the field of medicinal chemistry. MMMPB is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is a G protein-coupled receptor that plays a crucial role in regulating neuronal excitability and synaptic plasticity.

Mechanism of Action

The mechanism of action of MMMPB involves its selective binding to the 2-methyl-N-[2-(4-morpholinyl)phenyl]benzamide receptor. This binding prevents the receptor from activating downstream signaling pathways, which leads to a decrease in neuronal excitability and synaptic plasticity. This mechanism is thought to underlie the therapeutic effects of MMMPB in neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of MMMPB are primarily related to its antagonism of 2-methyl-N-[2-(4-morpholinyl)phenyl]benzamide. Studies have shown that MMMPB can reduce neuronal excitability and synaptic plasticity in the brain, which may contribute to its therapeutic effects in neurological disorders. Additionally, MMMPB has been shown to have anxiolytic and antidepressant effects in animal models, which may be related to its modulation of glutamatergic signaling in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using MMMPB in lab experiments is its high potency and selectivity for 2-methyl-N-[2-(4-morpholinyl)phenyl]benzamide. This allows researchers to selectively manipulate glutamatergic signaling in the brain without affecting other receptor subtypes. However, one limitation of using MMMPB is its relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

There are several future directions for research on MMMPB. One area of interest is the development of more potent and selective 2-methyl-N-[2-(4-morpholinyl)phenyl]benzamide antagonists, which may have improved therapeutic efficacy and reduced side effects. Additionally, further studies are needed to elucidate the precise mechanisms of action of MMMPB and its potential therapeutic applications in neurological and psychiatric disorders. Finally, the development of novel drug delivery systems for MMMPB may improve its pharmacokinetic properties and increase its clinical utility.

Synthesis Methods

The synthesis of MMMPB involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 2-bromo-4-methylaniline, which is reacted with 4-morpholinecarboxylic acid to form 2-(4-morpholinyl)-4-methylaniline. This intermediate is then reacted with 2-bromoacetophenone to form 2-methyl-N-[2-(4-morpholinyl)phenyl]acetamide. Finally, this compound is treated with trifluoroacetic acid to remove the acetamide group and form MMMPB.

Scientific Research Applications

MMMPB has been extensively studied in the field of medicinal chemistry due to its potent and selective antagonism of 2-methyl-N-[2-(4-morpholinyl)phenyl]benzamide. This receptor subtype has been implicated in a variety of neurological disorders, including Parkinson's disease, Alzheimer's disease, and epilepsy. MMMPB has shown promise as a potential therapeutic agent for these disorders, as well as for other conditions such as anxiety and depression.

properties

IUPAC Name

2-methyl-N-(2-morpholin-4-ylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-14-6-2-3-7-15(14)18(21)19-16-8-4-5-9-17(16)20-10-12-22-13-11-20/h2-9H,10-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIQILUSWXSXES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[2-(morpholin-4-yl)phenyl]benzamide

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